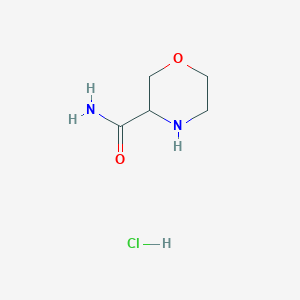
Morpholine-3-carboxylic acid amide hydrochloride
Übersicht
Beschreibung
Morpholine-3-carboxylic acid amide hydrochloride is a chemical compound with the CAS Number: 1101822-34-7 . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The InChI code for Morpholine-3-carboxylic acid amide hydrochloride is1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of Morpholine-3-carboxylic acid amide hydrochloride include a molecular weight of 166.61 .Wissenschaftliche Forschungsanwendungen
Synthesis and Peptidomimetic Chemistry
Morpholine-3-carboxylic acid amide derivatives are synthesized for their applications in peptidomimetic chemistry. A study by Sladojevich et al. (2007) outlines a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This synthesis facilitates the incorporation of morpholine-based amino acids into peptide chains, allowing for the exploration of novel peptidomimetics with potentially unique biological activities (Sladojevich, Trabocchi, & Guarna, 2007).
Antihypoxic Activity
Research into the antihypoxic properties of morpholine-3-carboxylic acid amide hydrochloride has been conducted, with Ukrainets et al. (2014) exploring its potential as an antioxidant. The study synthesized and tested various N-R-amides for their solubility and antihypoxic effects, identifying several compounds that exhibited significant antihypoxic activities. These findings suggest that morpholine-3-carboxylic acid amide hydrochlorides may have potential therapeutic applications in conditions where hypoxia is a concern (Ukrainets, Mospanova, & Davidenko, 2014).
Synthesis of Amides
The synthesis of morpholine amides from acid chlorides using diisobutyl(amino)aluminum has been reported by Park et al. (2013), offering a mild and efficient method for the production of these compounds. This technique highlights the versatility of morpholine amides as intermediates in organic synthesis, potentially useful in the development of pharmaceuticals and agrochemicals (Park, Shin, & An, 2013).
Ugi Reaction in Synthesis
Zhu et al. (2010) demonstrated the use of the Ugi reaction for synthesizing morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity. This method underscores the utility of morpholine-3-carboxylic acid amide derivatives in constructing complex molecular architectures, further emphasizing their role in medicinal chemistry and drug discovery efforts (Zhu, Chen, Liang, Li, Pan, & Chen, 2010).
Iridium-Catalyzed Asymmetric Allylic Alkylation
Sempere et al. (2019) explored the use of morpholine ketene aminal as an amide enolate surrogate in iridium-catalyzed asymmetric allylic alkylation reactions. This innovative approach facilitates the synthesis of γ,δ-unsaturated β-substituted morpholine amides, which can be further elaborated into various functionalized compounds. The research highlights the potential of morpholine-3-carboxylic acid amide derivatives in asymmetric synthesis and organic transformation (Sempere, Alfke, Rössler, & Carreira, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
morpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHIHZQLXTZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carboxylic acid amide hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

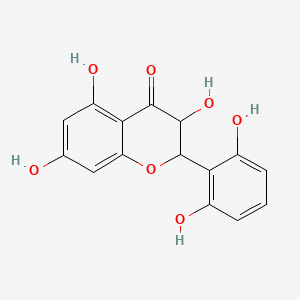
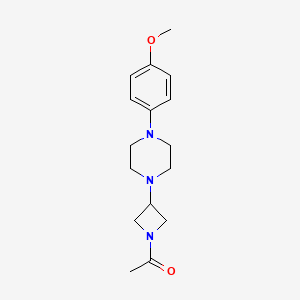
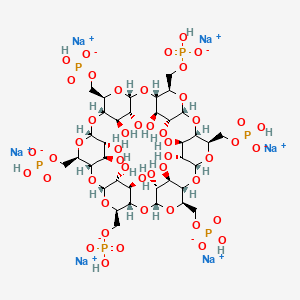
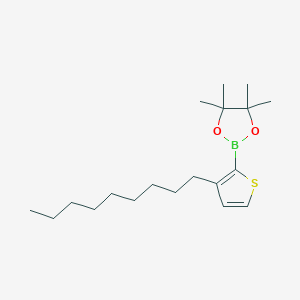
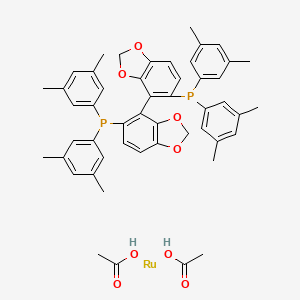
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)
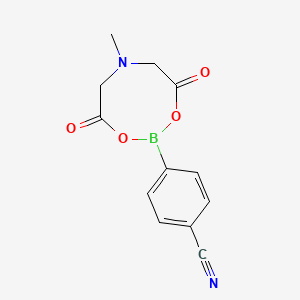
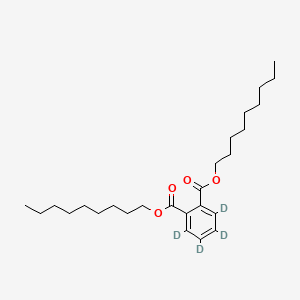
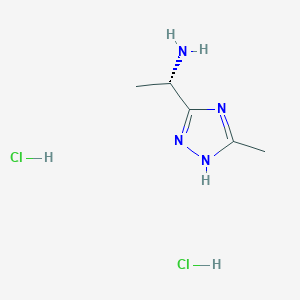
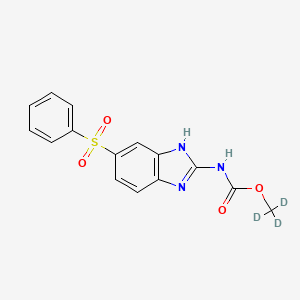
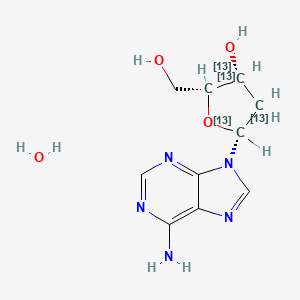
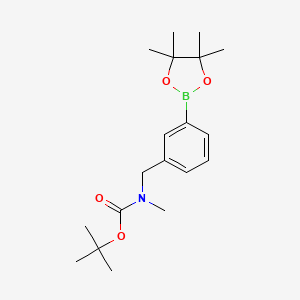
![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)
